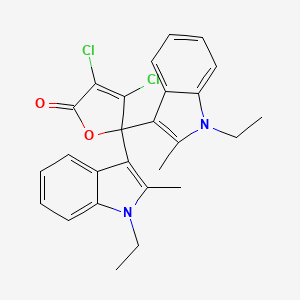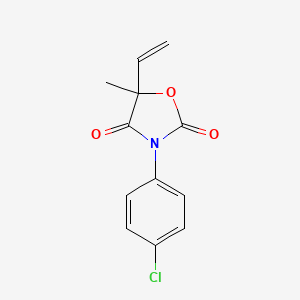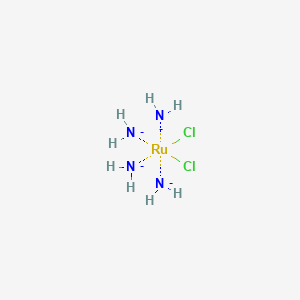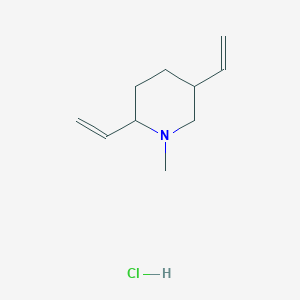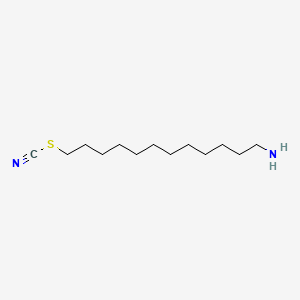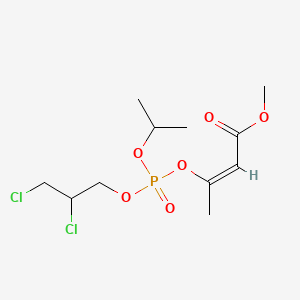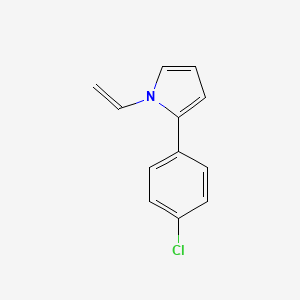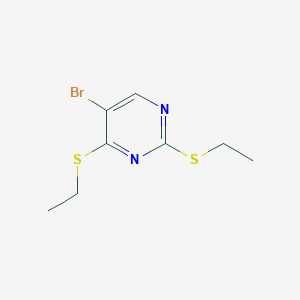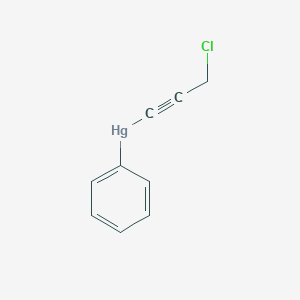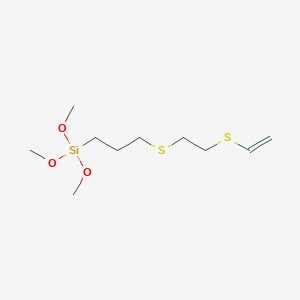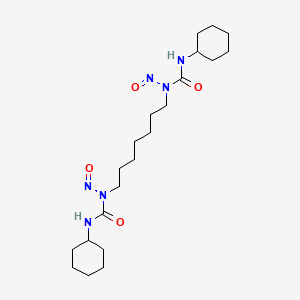
Urea, 1,1'-heptamethylenebis(3-cyclohexyl-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-): is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea moiety. This compound is characterized by its heptamethylene bridge linking two cyclohexyl groups, each bearing a nitroso group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of cyclohexylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with heptamethylene diisocyanate to form the final product. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: In medicine, nitrosoureas are known for their use in chemotherapy
Industry: In industry, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) involves the formation of reactive intermediates that can alkylate DNA and proteins. The nitroso groups can form nitrenium ions, which are highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the inhibition of DNA replication and protein function, which is the basis for its potential use in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
Comparison: Compared to its similar compounds, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) has a longer heptamethylene bridge, which may affect its reactivity and interactions with biological molecules. This structural difference can influence its solubility, stability, and overall effectiveness in various applications.
Conclusion
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Eigenschaften
CAS-Nummer |
64624-65-3 |
|---|---|
Molekularformel |
C21H38N6O4 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
3-cyclohexyl-1-[7-[cyclohexylcarbamoyl(nitroso)amino]heptyl]-1-nitrosourea |
InChI |
InChI=1S/C21H38N6O4/c28-20(22-18-12-6-4-7-13-18)26(24-30)16-10-2-1-3-11-17-27(25-31)21(29)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,28)(H,23,29) |
InChI-Schlüssel |
ZQMUHXUMOJYKFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

